Salirasib

Content Navigation

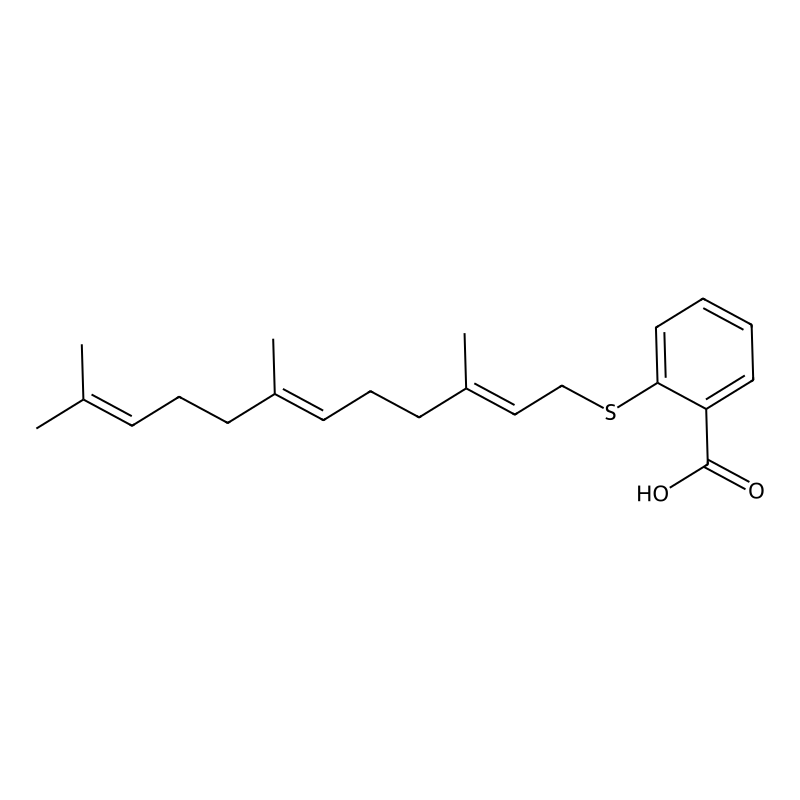

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

what is farnesylthiosalicylic acid FTS

Core Mechanism of Action

FTS is a farnesylcysteine mimetic [1] that acts as a functional Ras antagonist. Its mechanism is distinct from other signaling inhibitors and does not involve direct kinase inhibition.

- Target: All Ras protein isoforms (H-Ras, K-Ras, N-Ras), including mutant, constitutively active forms [2] [1].

- Molecular Action: FTS binds to the galectin-1 binding site on Ras-GTP, disrupting Ras-membrane interactions. This dislodges active Ras proteins from their membrane anchoring domains [1].

- Cellular Consequence: Once displaced, Ras proteins are susceptible to degradation. This leads to depletion of active Ras from the cell, inhibition of downstream signaling cascades, and ultimately, cell growth arrest and death [1].

The diagram below illustrates this process and its effects on downstream signaling.

FTS acts by displacing active Ras from the cell membrane, leading to its degradation and inhibition of downstream growth signals.

Key Preclinical and Clinical Findings

The anti-tumor activity of FTS has been evaluated in various models, progressing to human clinical trials.

| Study Type / Model | Key Findings on Efficacy | Experimental Detail / Clinical Outcome |

|---|---|---|

| In Vitro Studies (Cancer cell lines) | Inhibits cell growth, induces autophagy and cell death [1]. | IC₅₀: Varies by cell line; HCT-116 colon cancer: ~40-60 μM [1]. |

| In Vivo Studies (Patient-Derived Xenografts/PDX) | FTS as single agent inhibited growth in 2 of 14 PDX pancreatic cancer models [2]. | Demonstrated target engagement by modulating Ras signaling in tumors [2]. |

| Clinical Trial (Phase I/II in Metastatic Pancreatic Cancer) | Combination therapy (FTS + Gemcitabine) was well-tolerated and showed clinical activity [2]. | Median Overall Survival: 6.2 months 1-Year Survival: 37% Pharmacodynamics: Reduced Ras/KRas levels in patient biopsies [2]. |

A significant challenge identified in preclinical research is the potential for cancer cells to develop resistance to FTS during continuous, long-term exposure. Resistant cells demonstrate reduced apoptosis and altered autophagy, allowing them to survive treatment [1].

Detailed Experimental Protocols

For researchers, key methodologies from the literature are summarized below.

Protocol 1: In Vitro Assessment of FTS Efficacy and Cell Viability [1]

This standard protocol determines the concentration of FTS required to inhibit cell growth by 50% (IC₅₀).

- Cell Lines: HCT-116 (human colon cancer), Panc-1 (human pancreatic cancer), others.

- Reagents: FTS (e.g., from Concordia Pharmaceuticals), dissolved in DMSO as a stock solution (e.g., 75 mM). Culture media with 5% FBS.

- Procedure:

- Plate cells in 96-well plates and allow to adhere.

- Treat cells with a concentration gradient of FTS (e.g., 0-100 μM) or vehicle control (DMSO). Use at least triplicates per condition.

- Incubate for a defined period (e.g., 48-72 hours).

- Assess viability using a method such as the methylene blue assay:

- Fix cells with 4% formaldehyde.

- Stain with 1% methylene blue in borate buffer.

- Wash and lyse cells with 0.1 M HCl.

- Measure absorbance at 595 nm.

- Data Analysis: Calculate cell viability relative to untreated controls. Use non-linear regression to determine IC₅₀ values.

Protocol 2: Generating FTS-Resistant Cell Sublines [1]

This method models acquired resistance by exposing cells to increasing FTS concentrations over many months.

- Starting Material: Naïve cancer cells (e.g., HCT-116).

- Culture Conditions: Grow cells in standard medium (e.g., RPMI-1640 + 5% FBS) containing FTS.

- Selection Process:

- Begin with a sub-IC₅₀ concentration of FTS (e.g., 40 μM).

- Gradually increase the FTS concentration during routine passaging over ~6 months.

- Establish stable resistant sublines (e.g., FR1, FR2) that can proliferate in high FTS (e.g., 60-72.5 μM).

- Key Step: Remove FTS from the culture medium 3 days before experiments to assess inherent resistance.

Protocol 3: Monitoring Target Engagement via Immunoblotting [1]

This protocol confirms the direct molecular effects of FTS by measuring active Ras and downstream signaling proteins.

- Cell Treatment and Lysis: Treat cells with FTS (e.g., at IC₅₀) for various durations (e.g., 24-48 hours). Lyse cells using RIPA or similar buffer containing protease and phosphatase inhibitors.

- Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

- Antibody Probing: Probe the membrane with specific primary antibodies, then with HRP-conjugated secondary antibodies.

- Key Targets to Assess:

- Total Ras Levels: A decrease confirms FTS-mediated displacement and degradation.

- Downstream Effectors: Phospho-ERK1/2 (p-ERK) and phospho-S6 Kinase (p-S6K) indicate pathway inhibition.

- Apoptosis & Autophagy Markers: Cleaved caspase-3, LC3-II, and p62.

- Detection: Use chemiluminescence to visualize protein bands. Actin or GAPDH should be used as loading controls.

FTS in the Research and Development Context

FTS represents a distinct approach to targeting Ras. The following diagram situates FTS within the broader Ras signaling pathway and experimental workflow for anti-tumor drug evaluation.

FTS inhibits Ras signaling by displacing Ras from the membrane, impacting multiple downstream pathways and leading to anti-tumor effects, though resistance can develop.

FTS represents a mechanistically distinct approach to targeting the historically "undruggable" Ras protein. Its development provides a proof-of-concept for inhibiting Ras function by interfering with its cellular localization rather than its enzymatic activity.

References

how does Salirasib disrupt RAS membrane anchoring

Mechanism of Action: A Detailed Look

Salirasib specifically targets the activated form of Ras proteins. Its effectiveness stems from its ability to mimic the farnesylcysteine end of Ras, which is critical for membrane attachment [1]. The following diagram illustrates this competitive process.

This compound competes with active Ras for escort protein binding, disrupting membrane anchorage.

- Specificity for Active Ras: this compound exhibits a notable selectivity for the activated, GTP-bound form of Ras. Research indicates that Ras escort proteins, which possess farnesyl-binding domains, interact preferentially with this active form [1]. By competing for these same domains, this compound selectively disrupts the membrane localization of oncogenically activated Ras, leaving the inactive forms less affected [1] [2].

- Inhibition of Enzymatic Activity: Beyond disrupting protein-protein interactions, this compound also acts as a competitive inhibitor of Isoprenylcysteine Carboxymethyl Transferase (ICMT) [3]. ICMT catalyzes the final step in Ras processing, which is crucial for its full membrane affinity. By inhibiting this methylation, this compound further compromises the ability of Ras to associate stably with the plasma membrane [3].

Downstream Consequences & Therapeutic Effects

By displacing Ras from the membrane, this compound effectively interrupts its signaling cascade, leading to several observable biological outcomes, particularly in the context of fibrosis and cancer.

- Attenuation of Fibrotic Processes: A 2024 study demonstrated that this compound treatment in systemic sclerosis (SSc) dermal fibroblasts significantly reduced the expression of key fibrotic genes and proteins induced by TGF-β1 [4]. The table below quantifies these changes in gene expression.

| Gene / Protein | Function | Effect of this compound |

|---|---|---|

| ACTA2 (α-SMA) | Marker for myofibroblasts, key collagen-producing cells in fibrosis | ↓ Gene and protein expression inhibited [4] |

| COL1A1 & COL1A2 | Subunits of Type I collagen, a major component of fibrotic tissue | ↓ Gene expression significantly reduced [4] |

| FN1 (Fibronectin) | Extracellular matrix protein overproduced in fibrosis | ↓ Gene expression significantly decreased [4] |

| MMP1 | Matrix metalloproteinase that degrades collagen | ↑ Gene expression augmented [4] |

- Disruption of Oncogenic Signaling: In cancer, the disruption of Ras membrane localization by this compound impairs downstream signaling pathways like RAF/MEK/ERK and PI3K/AKT/mTOR, which are critical for cell proliferation and survival [5] [2]. This leads to the inhibition of tumor growth and has shown activity in preclinical models of various cancers, including those with Ras mutations [1] [2].

Experimental Evidence & Research Protocols

The effects of this compound are typically validated through a combination of cellular localization studies, molecular biology techniques, and functional assays.

- Key Experimental Workflow: Research often follows a standard protocol to isolate the effects of this compound on cellular models, as seen in the fibrosis study [4].

- Cell Culture: Use of primary human dermal fibroblasts isolated from patients (e.g., with Systemic Sclerosis) and healthy controls.

- Stimulation & Treatment: Serum-starve cells, then pre-treat with a profibrotic stimulus like TGF-β1 (e.g., 10 ng/mL) for 48 hours to activate the cells and induce a fibrotic phenotype.

- Drug Application: Add This compound (e.g., 12.5 - 50 µM) to the culture medium for 24 hours.

- Analysis:

- Gene Expression: Quantify mRNA levels of target genes (e.g., COL1A1, ACTA2) via real-time PCR.

- Protein Analysis: Assess protein levels and localization using immunofluorescence staining (e.g., for α-SMA) and western blotting.

- Viability Assay: Confirm the treatment's non-toxicity at working concentrations with an MTT assay [4].

- Visualizing the Mechanism: The competitive displacement of Ras by this compound can be directly observed using live-cell imaging. Researchers tag Ras with a fluorescent protein (e.g., GFP) and track its localization in real-time. Upon addition of this compound, the fluorescent signal diminishes at the plasma membrane and becomes more diffuse in the cytoplasm, providing visual proof of dislodgment [1].

Clinical Translation and Challenges

While the mechanism of this compound is scientifically sound, its journey in the clinic highlights the challenges of drug development.

- Clinical Trial History: this compound is the only Ras inhibitor to have reached Phase II clinical trials for indications like pancreatic cancer and non-small cell lung cancer [5] [1]. Preclinical and Phase I trials indicated the drug was well-tolerated [3].

- Limitations and Modern Strategies: The clinical efficacy of this compound in solid tumors was limited by its strong hydrophobicity, poor bioavailability, and lack of tumor-specific targeting, which led to low therapeutic efficacy and side effects like diarrhea and anemia [5]. To overcome this, recent research has focused on chemical modification. For example, conjugating this compound to a near-infrared dye (IR783) improved its hydrophilicity and tumor-targeting ability, leading to significantly enhanced anti-cancer efficacy in breast cancer models, although this conjugate may operate through a different mechanism involving AMPK activation instead of direct Ras inhibition [5].

References

- 1. The Ras Inhibitor Farnesylthiosalicylic Acid (this compound) ... [cris.tau.ac.il]

- 2. This compound (S-Farnesylthiosalicylic acid) | Ras Inhibitor [medchemexpress.com]

- 3. Lipophilic modification of this compound modulates the ... [sciencedirect.com]

- 4. This compound Inhibits the Expression of Genes Involved in ... [pmc.ncbi.nlm.nih.gov]

- 5. Ras inhibitor farnesylthiosalicylic acid conjugated with ... [pmc.ncbi.nlm.nih.gov]

Salirasib preclinical research efficacy

Mechanism of Action

Salirasib acts as a farnesylcysteine mimetic that specifically targets the membrane association of active, GTP-bound Ras proteins.

- Primary Molecular Mechanism: It competes with Ras for binding sites on cytosolic escort proteins or galectins in the membrane, preventing the proper anchorage of Ras. This leads to the dislodgement of active Ras from the plasma membrane, subsequent degradation in the cytosol, and a reduction in total cellular Ras levels [1] [2] [3].

- Impact on Downstream Signaling: By reducing active Ras levels, this compound inhibits key Ras-dependent signaling pathways. Studies show this results in the downregulation of the Raf/MEK/ERK and PI3K/Akt/mTOR pathways [2] [3]. One study also identified that an FTS conjugate could directly activate AMPK, thereby inhibiting the mTOR pathway independently of Ras [4].

- Selectivity: The compound shows selectivity towards chronically active Ras (mutant or growth-factor-stimulated) over normal Ras signaling, which may contribute to its low toxicity profile in preclinical models [5].

The following diagram illustrates the core mechanism and downstream consequences of this compound action.

Summary of this compound's molecular mechanism and cellular effects.

Summary of Preclinical Efficacy

This compound has shown growth-inhibitory effects across a range of cancer types in vitro and in vivo. The table below summarizes key quantitative findings from preclinical studies.

| Cancer Type | Model System | Dosing / Concentration | Key Efficacy Findings | Proposed Mechanism / Biomarkers |

|---|---|---|---|---|

| Hepatocellular Carcinoma (HCC) | Human cell lines (HepG2, Huh7, Hep3B); HepG2 xenograft in mice [2] | In vitro: 150 µM (IC₅₀ with serum); 60-85 µM (with EGF/IGF). In vivo: 100 mg/kg [2] | ~50% reduction in tumor growth in vivo; IC₅₀ achieved via inhibited proliferation & induced apoptosis [2] | Ras downregulation; mTOR inhibition; ↓Cyclin A/D1; ↑p21/p27; Caspase-3 activation [2] |

| Pancreatic Ductal Adenocarcinoma (PDA) | Patient-derived xenografts (PDX); Clinical trial (Phase I) [1] | In vivo (mice): 100 mg/kg p.o. daily. Clinical: 200-800 mg p.o. twice daily + gemcitabine [1] | Growth inhibition in 2/14 PDX models; Median overall survival in patients: 6.2 months [1] | Decreased activated Ras levels in tumor biopsies; Modulation of Ras signaling [1] |

| Other Solid Tumors (Lung, Breast, etc.) | Various human cancer cell lines (e.g., A549 lung, MDA-MB-231 breast); Mouse xenografts [3] [6] | In vitro IC₅₀ values typically in the range of 35-100 µM [6] | Inhibition of anchorage-independent growth; Tumor growth reduction in xenograft models [3] | Disruption of Ras membrane localization; Inhibition of Ras-dependent signaling [3] |

For broader context, screening across numerous human cancer cell lines revealed IC₅₀ values typically ranging from ~35 µM to 110 µM [6]. This compound also demonstrated synergistic effects with chemotherapy agents like gemcitabine in pancreatic cancer models [1].

Key Experimental Protocols

The preclinical validation of this compound involved standard in vitro and in vivo methodologies.

In Vitro Cell-Based Assays

- Cell Viability/Growth Inhibition (IC₅₀ Determination): Commonly assessed using WST-1 or MTT assays after 3-7 days of continuous drug exposure. Data analyzed by nonlinear regression to calculate IC₅₀ [2] [6].

- Mechanistic Studies:

- Protein Analysis via Western Blotting: Used to evaluate levels of total Ras, active Ras (via pull-down assays), and downstream effectors (e.g., p-Akt, p-ERK, p-mTOR). β-actin served as a loading control [1] [2].

- Apoptosis Assessment: Measured using Caspase-Glo 3/7 assays for caspase activity [2].

- Cell Cycle Analysis: Performed by flow cytometry of propidium iodide-stained cells [2].

In Vivo Animal Models

- Xenograft Models: Typically used immunodeficient mice (e.g., athymic nude mice) implanted subcutaneously with human cancer cells or patient-derived xenografts (PDX) [1] [2].

- Dosing and Efficacy Evaluation:

- Pharmacodynamic Analysis: Tumor samples collected post-treatment for Western blotting to confirm target engagement (e.g., reduced Ras levels) [1] [2].

The workflow for a typical in vivo efficacy study is summarized below.

General workflow for in vivo this compound efficacy studies in xenograft models.

Pharmacokinetics and Clinical Translation

- PK Properties: this compound exhibits good oral bioavailability (69.5% in mice). A specific LC/MS/MS method was developed for its quantification in human plasma, with a linear range of 1-1000 ng/mL [3] [7].

- Clinical Trial Status: Phase I trials established safety and a recommended Phase II dose of 600 mg twice daily. It has been tested in pancreatic cancer, non-small cell lung cancer (NSCLC), and other solid tumors, showing the combination with gemcitabine was well-tolerated [1] [8] [3].

Challenges and Limitations

Despite promising preclinical results, this compound faces challenges:

- Moderate Potency: High micromolar concentrations are often required for efficacy in vitro [6].

- Complex Mechanism: Its effects may extend beyond Ras inhibition, potentially involving direct disruption of the mTOR-raptor complex or AMPK activation, complicating the interpretation of its precise mechanism [4] [2] [3].

- Physicochemical Properties: The native compound's strong hydrophobicity and poor tumor-targeting capacity have been linked to low therapeutic efficacy in clinical trials for solid tumors [4].

References

- 1. Integrated preclinical and clinical development of S-trans ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the growth of hepatocarcinoma cell lines in ... [molecular-cancer.biomedcentral.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. Ras inhibitor farnesylthiosalicylic acid conjugated with ... [pmc.ncbi.nlm.nih.gov]

- 5. The Ras inhibitor farnesylthiosalicylic acid (this compound) ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (S-Farnesylthiosalicylic acid) | Ras Inhibitor [medchemexpress.com]

- 7. Determination of this compound (S-trans ... [pmc.ncbi.nlm.nih.gov]

- 8. An early clinical trial of this compound, an oral RAS inhibitor, in ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Salirasib: RAS Isoform Specificity, Mechanisms, and Experimental Protocols

Introduction to Salirasib and RAS Signaling

This compound (farnesylthiosalicylic acid, FTS) is a novel oral RAS inhibitor that represents a significant advancement in targeting RAS-driven cancers through a unique mechanism of action. Unlike traditional approaches that target RAS activation directly, this compound functions as a competitive membrane displacement agent that disrupts the critical interaction between RAS proteins and the plasma membrane. This mechanism is particularly important given that RAS mutations are among the most common oncogenic drivers in human cancers, found in approximately 30% of all tumors, with incidence rates reaching 80-90% in pancreatic cancers and 50% in colon cancers [1] [2]. The RAS family comprises three canonical isoforms—HRAS, KRAS, and NRAS—that share ~80% sequence identity but exhibit distinct tissue distribution and mutation patterns across cancer types [3].

The clinical imperative for effective RAS inhibitors stems from the limited treatment options and poor prognosis associated with RAS-mutant tumors. This compound emerged from efforts to overcome the limitations of earlier RAS-targeting strategies, particularly farnesyltransferase inhibitors (FTIs), which failed clinically due to alternative prenylation pathways that maintain RAS membrane localization [4] [2]. As a farnesylcysteine mimetic, this compound specifically targets the membrane association domain common to all RAS isoforms, making it a broad-spectrum RAS inhibitor with potential applications across multiple cancer types [1] [4]. Its development represents an important milestone in the ongoing quest to effectively target the historically "undruggable" RAS oncoproteins.

Mechanism of Action and Signaling Pathway Disruption

Molecular Mechanism of RAS Displacement

This compound exerts its antitumor effects through a multi-faceted mechanism that fundamentally disrupts RAS signaling at the membrane level. Structurally, this compound is an S-trans, trans-farnesylthiosalicylic acid that mimics the farnesylcysteine common to the C-terminal domain of all RAS isoforms [1] [4]. This structural similarity enables this compound to competitively inhibit the binding of activated RAS proteins to specific membrane anchorage sites, particularly those involving galectin-1 and -3 [4]. The competition occurs at putative RAS-binding sites on the plasma membrane, leading to displacement of active GTP-bound RAS from membrane microdomains into the cytoplasm [1] [4]. Once displaced, RAS proteins become susceptible to accelerated degradation through the proteasomal pathway, resulting in decreased total cellular RAS levels and subsequent attenuation of RAS-dependent signaling networks [4].

Unlike farnesyltransferase inhibitors that failed clinically due to alternative prenylation pathways, this compound directly targets membrane-associated RAS regardless of the specific prenylation modification (farnesylation or geranylgeranylation) [4]. This mechanism is particularly effective against mutant RAS proteins that are constitutively active in their GTP-bound state. Additionally, recent evidence indicates that this compound also functions as a potent competitive inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), the enzyme responsible for the final step in RAS post-translational processing [2]. This dual action—simultaneously disrupting membrane attachment and inhibiting proper maturation—makes this compound particularly effective at suppressing oncogenic RAS signaling across multiple isoforms.

Signaling Pathway Impacts

The disruption of RAS membrane localization by this compound has profound effects on downstream signaling cascades critical for tumor cell survival and proliferation. The diagram below illustrates the key signaling pathways affected by this compound treatment:

This compound disrupts RAS membrane localization, inhibiting downstream signaling pathways including MAPK and PI3K-AKT-mTOR cascades, ultimately reducing proliferation and survival while promoting apoptosis.

The molecular consequences of this compound-mediated RAS inhibition extend to key downstream effectors. Treatment with this compound results in suppression of cyclin A and cyclin D1 expression, leading to cell cycle arrest, while simultaneously upregulating p21 and p27 cyclin-dependent kinase inhibitors [4]. Additionally, this compound induces a pro-apoptotic cellular environment characterized by caspase-3 activation, cytochrome c release, death receptor upregulation, and reduced expression of apoptosis inhibitors such as cFLIP and survivin [4] [5]. In hepatocarcinoma models, this compound has been shown to sensitize cells to TRAIL-induced apoptosis through DR5 receptor activation and survivin inhibition mechanisms [5]. The compound also demonstrates mTOR pathway inhibition through disruption of the mTOR-raptor complex, adding another dimension to its antitumor activity [4].

RAS Isoform Specificity and Comparative Activity

Pan-RAS Inhibition Profile

This compound exhibits a broad-spectrum inhibitory profile against all RAS isoforms, distinguishing it from more recent isoform-specific inhibitors such as KRAS-G12C inhibitors (sotorasib, adagrasib). The basis for this pan-RAS activity lies in this compound's mechanism of targeting the conserved farnesylcysteine moiety present in all RAS proteins following post-translational processing [1] [4]. This common structural element across HRAS, NRAS, KRAS4A, and KRAS4B isoforms enables this compound to effectively displace each variant from membrane localization sites. While this compound demonstrates activity against all RAS isoforms, research indicates variable sensitivity across different cellular contexts and isoform mutations, likely reflecting differences in membrane affinity, activation thresholds, and compensatory pathways rather than inherent compound specificity [3] [6].

The functional specificity of RAS isoforms in physiological and pathological processes is well-established, with distinct mutation patterns observed across cancer types [3]. For instance, KRAS mutations predominate in pancreatic, colorectal, and lung cancers, while HRAS mutations are more frequent in bladder cancer and thyroid cancer [6] [7]. NRAS mutations are commonly found in acute leukemias and melanoma [3]. These distinct mutation patterns suggest isoform-specific biological functions, yet this compound's mechanism effectively targets the common membrane association process shared by all isoforms, making it potentially applicable across diverse RAS-driven malignancies.

HRAS-Specific Applications

Emerging evidence points to particular promise for this compound in targeting HRAS-driven malignancies. In bladder cancer, where HRAS mutations occur in 7-66% of cases, this compound demonstrated significant antitumor effects in both HRAS wild-type and HRAS-mutated (G12V) cell lines [6]. Proteomic analyses using innovative iMPAQT technology revealed that this compound treatment in bladder cancer cells led to downregulation of metabolic pathways, including oxidative phosphorylation and glycolysis, providing mechanistic insights into its growth inhibitory effects [6]. The particular susceptibility of HRAS-driven tumors to this compound may relate to the distinct membrane localization patterns and signaling dynamics of HRAS compared to other isoforms, though further research is needed to fully elucidate these relationships.

Table: Comparative Efficacy of this compound Across RAS-Driven Cancer Models

| Cancer Type | Cell Line/Model | Primary RAS Isoform | IC₅₀ / Effective Concentration | Key Effects | Citation |

|---|---|---|---|---|---|

| Hepatocarcinoma | HepG2, Huh7, Hep3B | KRAS, NRAS (mutated) | 150 μM (with serum) 60-85 μM (serum-free + EGF/IGF) | 50% growth inhibition; ↓cyclin A/D1; ↑p21/p27; apoptosis induction | [4] |

| Bladder Cancer | T24 (HRAS G12V) | HRAS (mutated) | Not specified | Inhibition of proliferation, migration, invasion; metabolic pathway downregulation | [6] |

| Bladder Cancer | BOY (HRAS wild-type) | HRAS (wild-type) | Not specified | Inhibition of proliferation, migration, invasion | [6] |

| Pancreatic Cancer | Patient-derived xenografts | KRAS (mutated) | 100 mg/kg (in vivo) | Growth inhibition in 2/14 models; modulated RAS signaling | [8] |

| Various Cancers | Multiple cell lines | All RAS isoforms | 25-50 μM (in Panc-1 cells) | ~50% decrease in RAS protein levels | [8] |

Quantitative Efficacy Data Across Models

In Vitro Antiproliferative Effects

This compound demonstrates concentration-dependent antiproliferative activity across a broad spectrum of cancer cell lines. In hepatocarcinoma models (HepG2, Huh7, Hep3B), this compound achieved approximately 50% growth inhibition at 150 μM concentration under standard serum conditions [4]. The compound exhibited enhanced potency under serum-free conditions with EGF or IGF stimulation, with IC₅₀ values ranging from 60-85 μM [4]. This growth inhibitory effect was characterized by distinct molecular signatures, including downregulation of cyclin A and cyclin D1, upregulation of p21 and p27, caspase-3 activation, cytochrome c release, death receptor upregulation, and reduced expression of apoptosis inhibitors cFLIP and survivin [4]. The consistency of these effects across multiple hepatocarcinoma cell lines indicates a robust antiproliferative mechanism that transcends specific genetic backgrounds.

In pancreatic cancer models, this compound demonstrated significant RAS protein reduction at lower concentrations, with Panc-1 cells showing approximately 50% decrease in RAS levels at 25-50 μM concentrations [8]. This reduction in RAS protein correlated with inhibition of tumor cell growth, supporting the proposed mechanism of action. The differential sensitivity observed across cell lines likely reflects variations in RAS dependency, alternative signaling pathway activation, and compensatory mechanisms. Interestingly, this compound's effects extended beyond proliferation to include inhibition of migratory and invasive capabilities, particularly noted in bladder cancer models where both HRAS wild-type and HRAS-mutated cell lines showed significant reduction in these aggressive phenotypes following treatment [6].

In Vivo Efficacy and Clinical Correlates

The transition from in vitro models to in vivo systems has provided important insights into this compound's therapeutic potential. In subcutaneous xenograft models using HepG2 hepatocarcinoma cells, this compound treatment resulted in significant tumor growth reduction from day 5 onward, with a 56% decrease in mean tumor weight after 12 days of treatment [4]. Similarly, patient-derived xenograft (PDX) models of pancreatic cancer demonstrated that this compound inhibited growth in 2 of 14 models tested and effectively modulated RAS signaling in responsive tumors [8]. These preclinical findings supported the initiation of clinical trials that have begun to establish the translational potential of this compound in human cancers.

Table: Clinical Trial Outcomes of this compound in Solid Tumors

| Trial Population | Regimen | Sample Size | Primary Efficacy Outcomes | Safety Profile | Citation |

|---|---|---|---|---|---|

| Japanese patients with relapsed/refractory solid tumors | This compound monotherapy (100-1000 mg twice daily) | 21 patients (4 with KRAS mutations) | Median PFS in KRAS-mutant patients: 227 days; Recommended phase II dose: 800 mg twice daily | No DLT observed; most common AEs: diarrhea, abdominal pain, nausea | [1] |

| Treatment-naïve metastatic pancreatic cancer | This compound (200-800 mg twice daily) + gemcitabine | 19 patients | Median OS: 6.2 months; 1-year survival: 37%; Reduced RAS/KRAS protein levels in paired biopsies | Hematologic and GI toxicities, fatigue; no DLTs or altered this compound exposure with combination | [8] |

| Advanced NSCLC with KRAS mutations | This compound monotherapy (600 mg twice daily) | Phase II trial | Limited efficacy as single agent | Well-tolerated | [2] |

Detailed Experimental Protocols

In Vitro Assessment of Antiproliferative Effects

The standardized methodology for evaluating this compound's effects in vitro involves comprehensive cell-based assays that measure proliferation, apoptosis, and cell cycle dynamics. The protocol typically begins with plating appropriate cancer cell lines (e.g., HepG2, Huh7, Hep3B for hepatocarcinoma; T24 for bladder cancer) at densities of 5×10³ cells/well in 96-well plates for viability assays or 1.5×10⁶ cells in 10-cm dishes for protein analysis [4]. Cells are allowed to adhere overnight before treatment with this compound across a concentration range (typically 25-200 μM) or vehicle control (DMSO) for varying durations (2 hours to 7 days) depending on the specific endpoint being measured [4]. For growth factor stimulation studies, cells are serum-starved overnight before adding EGF (50 ng/mL) or IGF2 (75 ng/mL) in serum-free medium containing 0.1% BSA along with this compound or vehicle [4].

Key readouts include cell viability measured by WST-1 assay, DNA synthesis assessed by BrdU incorporation, cell cycle distribution analyzed by propidium iodide staining and flow cytometry, and apoptosis determined by caspase-3/7 activity assays and LDH release [4]. For molecular mechanism studies, protein extracts are prepared for Western blotting using antibodies against RAS, phosphorylated and total forms of signaling proteins (Akt, MAPK, MEK), and apoptosis-related markers (NF-κB, XIAP, c-PARP) [4] [8]. Additionally, RAS activation states can be assessed through pull-down assays using the RAS-binding domain of RAF1 to precipitate active GTP-bound RAS, followed by immunoblotting [4]. These methodologies provide a comprehensive assessment of this compound's cellular effects and mechanism of action.

In Vivo Evaluation Protocols

The experimental workflow for assessing this compound efficacy in vivo follows established preclinical cancer model systems, particularly mouse xenograft approaches. The standard protocol involves subcutaneously implanting cancer cells (typically 1-5×10⁶ cells per injection) or patient-derived tumor fragments into the flanks of immunodeficient mice (e.g., athymic nude mice) [8]. Once tumors reach a volume of approximately 200 mm³, mice are randomized into treatment groups (typically 5 mice with bilateral tumors, yielding 10 evaluable tumors per group) to receive either vehicle control or this compound administered orally at 100 mg/kg once daily for 4 weeks [8]. Tumor dimensions are measured twice weekly using calipers, and volume is calculated using the formula: volume = [length × width²]/2 [8].

For combination therapy studies with gemcitabine (relevant for pancreatic cancer models), the protocol typically involves this compound 100 mg/kg p.o. daily plus gemcitabine 100 mg/kg i.p. twice weekly for 4 weeks [8]. The primary efficacy endpoint is tumor growth index (TGI), calculated as (mean tumor volume of drug-treated group/mean tumor volume of control group) × 100, with xenografts showing TGI <50% classified as sensitive [8]. At study endpoint, tumors are harvested for pharmacodynamic analyses, including protein extraction and Western blotting to assess effects on RAS levels and downstream signaling pathways, as well as histological examination [8]. These protocols enable comprehensive evaluation of this compound's antitumor activity in physiologically relevant model systems.

Comprehensive experimental workflow for this compound evaluation, spanning in vitro assessment, in vivo models, and clinical development stages.

Current Research Status and Limitations

Clinical Development Status

This compound has progressed through multiple clinical trials establishing its safety profile and preliminary efficacy signals. Phase I trials in Japanese patients with relapsed/refractory solid tumors demonstrated that this compound was well-tolerated across a dose range of 100-1000 mg twice daily, with no dose-limiting toxicities observed and 800 mg twice daily identified as the recommended phase II dose [1] [9]. The most common adverse events were gastrointestinal disturbances (diarrhea, abdominal pain, nausea), which were manageable and did not lead to treatment discontinuation [1]. Importantly, patients with KRAS mutations showed a remarkably long median progression-free survival of 227 days, suggesting potential efficacy in molecularly selected populations [1].

In a phase I study combining this compound with gemcitabine for treatment-naïve metastatic pancreatic cancer patients, the combination demonstrated acceptable toxicity with no alteration of this compound exposure when combined with gemcitabine [8] [10]. The median overall survival of 6.2 months and 1-year survival rate of 37% compared favorably with historical gemcitabine monotherapy outcomes [8]. Pharmacodynamic assessments in paired tumor biopsies from two patients showed decreased RAS and KRAS protein levels following treatment, providing proof-of-mechanism in human tumors [8]. However, subsequent phase II trials of this compound monotherapy in KRAS-mutant lung adenocarcinomas demonstrated limited efficacy as a single agent, prompting investigations into combination strategies and biomarker identification [2].

Limitations and Future Directions

Despite its promising mechanism, this compound faces several significant challenges that have limited its clinical advancement to date. The compound exhibits limited bioavailability and chemical stability, necessitating relatively high concentrations to achieve antitumor effects [2] [6]. This limitation has spurred efforts to develop structural analogs with improved pharmaceutical properties, including lipophilic modifications that enhance membrane permeability and metabolic stability [2]. Research on these analogs has revealed structure-activity relationships where compounds with longer aliphatic chains (e.g., 16-carbon chains) demonstrate enhanced antiproliferative activity, while shorter chains improve antimigratory effects [2].

The tumor-specific resistance mechanisms to this compound represent another significant challenge. Proteomic analyses in bladder cancer cells revealed that this compound treatment downregulates oxidative phosphorylation and glycolysis pathways, but does not significantly affect key glycolytic enzymes downstream of RAS and HIF-1α, potentially explaining the high concentrations required for efficacy [6]. Additionally, the redundant signaling networks in cancer cells may necessitate combination approaches, as evidenced by studies showing enhanced efficacy when this compound is combined with gemcitabine in pancreatic cancer or with TRAIL receptor agonists in hepatocarcinoma [8] [5]. Future research directions should focus on optimized combination strategies, improved patient selection biomarkers, and next-generation analogs with enhanced pharmacokinetic and pharmacodynamic properties to fully realize the potential of RAS membrane disruption as an anticancer strategy.

Conclusion

References

- 1. An early clinical trial of this compound, an oral RAS inhibitor, in ... [pmc.ncbi.nlm.nih.gov]

- 2. Lipophilic modification of this compound modulates the ... [sciencedirect.com]

- 3. Functional Specificity of Ras Isoforms - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits the growth of hepatocarcinoma cell lines in ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound sensitizes hepatocarcinoma cells to TRAIL ... [nature.com]

- 6. HRAS as a potential therapeutic target of this compound RAS ... [spandidos-publications.com]

- 7. The KRAS-G12C inhibitor: activity and resistance [nature.com]

- 8. Integrated preclinical and clinical development of S-trans ... [pmc.ncbi.nlm.nih.gov]

- 9. An early clinical trial of this compound, an oral RAS inhibitor, in ... [link.springer.com]

- 10. Integrated preclinical and clinical development of S ... - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental Protocols for In Vitro Studies

Here are detailed methodologies for key experiments conducted with Salirasib in cell culture, based on published research.

Cell Viability and Proliferation Assays

- Cell Lines: Commonly used lines include hepatocarcinoma (HepG2, Huh7, Hep3B) and triple-negative breast cancer (MDA-MB-231, Hs578T) [1] [2] [3].

- Dosing: Cells are treated with a range of this compound concentrations (typically from 25 μM to 150 μM) for 48 to 72 hours [2] [4].

- Protocol:

- Seed cells in 96-well plates and allow them to adhere.

- Treat with this compound or vehicle control (e.g., DMSO) for the desired duration.

- Add cell viability reagent (e.g., WST-1 or CCK-8).

- Measure absorbance at 450 nm using a microplate reader and calculate the percentage of viable cells and the IC50 value (the concentration that inhibits 50% of cell growth) [1] [2].

Cell Cycle Analysis via Flow Cytometry

- Purpose: To determine the phase of the cell cycle in which arrest occurs.

- Protocol:

- Treat cells with this compound (e.g., 150 μM) for 24-72 hours [2].

- Harvest cells by trypsinization, wash with PBS, and fix in ice-cold ethanol.

- Treat cells with RNase A to remove RNA.

- Stain cellular DNA with propidium iodide (PI).

- Analyze DNA content using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on PI fluorescence intensity [2].

Apoptosis Assays

- Caspase Activity Measurement:

- Seed cells in 96-well plates.

- Treat with this compound for 24 hours.

- Add a caspase-specific substrate that becomes fluorescent upon cleavage.

- Measure fluorescence to quantify caspase-3/7, -8, or -9 activity, indicating activation of apoptosis pathways [3].

- Analysis of Sub-G0 Population: The protocol for cell cycle analysis also identifies a "sub-G0" population, which consists of cells with fragmented DNA, a hallmark of apoptosis. This is a key endpoint in synergy studies, such as with TRAIL [3].

Quantitative Cytotoxicity Data

The table below summarizes the inhibitory concentrations (IC50) of this compound across various human cancer cell lines, providing a reference for its potency.

| Cell Line | Cancer Type | IC50 / EC50 (μM) | Assay & Duration |

|---|---|---|---|

| HepG2 | Hepatocarcinoma | 107.51 [4] | MTT, 48 hrs |

| Hep3B | Hepatocarcinoma | 63.75 [4] | MTT, 48 hrs |

| Bel-7402 | Hepatocarcinoma | 76.13 [4] | MTT, 48 hrs |

| MCF7 | Breast Cancer | 46.75 - 49.1 [4] | MTT, 48 hrs |

| MDA-MB-231 | Breast Cancer (TNBC) | 51.22 [4] | MTT, 48 hrs |

| NCI-H460 | Lung Cancer | 48.6 - 49.2 [4] | MTT, 48 hrs |

| PANC-1 | Pancreatic Cancer | 35 - 53.6 [4] | MTT, 5-7 days / 48 hrs |

| MIA PaCa-2 | Pancreatic Cancer | > 20 [4] | Fluorescence, 48 hrs |

Signaling Pathways and Experimental Workflow

The following diagram illustrates the proposed mechanism of action of this compound and its downstream effects on cancer cells, based on the findings from the search results.

Mechanism of this compound (FTS) and its cellular consequences.

Key Considerations for Your Research

- Beyond Ras: Some studies suggest this compound may also directly inhibit the mTORC1 complex by disrupting its assembly, indicating potential off-target effects that contribute to its anti-proliferative outcomes [2] [5].

- Synergy is Crucial: The most potent effects of this compound in vitro are often observed not as a single agent, but in combination with other targeted agents or immunotherapies, such as with c-Myc knockdown or TRAIL receptor agonists [1] [3].

- Use Appropriate Controls: Always include a vehicle control (e.g., DMSO at the same concentration used to deliver this compound) to account for any solvent effects on cell viability and behavior.

References

- 1. Targeting c‐Myc enhances immunotherapy efficacy in ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the growth of hepatocarcinoma cell lines in ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound sensitizes hepatocarcinoma cells to TRAIL ... [nature.com]

- 4. This compound (S-Farnesylthiosalicylic acid) | Ras Inhibitor [medchemexpress.com]

- 5. This compound - an overview [sciencedirect.com]

Comprehensive Application Notes and Protocols for Salirasib and Gemcitabine Combination Therapy in Pancreatic Cancer

Drug Profiles and Scientific Rationale

Salirasib (S-trans,trans-Farnesylthiosalicylic Acid, FTS)

This compound is a novel synthetic small molecule that functions as a potent Ras protein inhibitor. This salicylic acid derivative represents a targeted therapeutic approach for cancers driven by Ras mutations, particularly pancreatic ductal adenocarcinoma (PDA). The molecular mechanism of this compound involves acting as a farnesylcysteine mimetic that selectively disrupts the association of active Ras proteins with their membrane-anchoring sites. This action effectively dislodges all Ras isoforms (including mutant K-Ras, H-Ras, and N-Ras) from the plasma membrane, preventing their activation and subsequent downstream signaling. Unlike earlier approaches that targeted farnesyltransferase, this compound directly targets the membrane localization of already processed Ras proteins, thereby bypassing the alternative prenylation escape pathways that limited previous therapeutic strategies [1] [2] [3].

Gemcitabine (Gemzar)

Gemcitabine is a pyrimidine antimetabolite and deoxycytidine analog that has served as the standard first-line treatment for advanced pancreatic cancer since 1997. As a nucleoside analog, gemcitabine undergoes intracellular phosphorylation to active metabolites that incorporate into DNA, leading to masked chain termination and inhibition of DNA synthesis. The drug demonstrates particular effectiveness in improving clinical benefit response (CBR), including pain reduction, decreased analgesic consumption, and enhanced quality of life, despite modest objective response rates of 10-30% in advanced disease settings. Gemcitabine monotherapy typically yields overall survival of 5-7 months in advanced pancreatic cancer, establishing it as the historical benchmark for therapeutic efficacy in this malignancy [4] [5].

Combination Rationale

The strong biological rationale for combining this compound with gemcitabine in pancreatic cancer stems from the high prevalence of K-Ras mutations in this malignancy, occurring in >90% of pancreatic ductal adenocarcinomas. The Ras signaling pathway plays a fundamental role in regulating cellular proliferation, differentiation, adhesion, and apoptosis, with constitutive activation driving tumor growth and progression. Preclinical studies demonstrated that this compound synergizes with gemcitabine both in inhibiting tumor growth and prolonging survival in mouse xenograft models, providing the foundational evidence for clinical translation of this combination approach. By targeting the fundamental Ras driver in pancreatic cancer while maintaining cytotoxic pressure through gemcitabine's antimetabolite activity, this combination represents a mechanistically complementary therapeutic strategy [1] [2] [6].

Preclinical Development Data

In Vitro Studies

Comprehensive in vitro investigations utilizing pancreatic cancer cell lines, including Panc-1 models, demonstrated that this compound treatment decreases cellular Ras content in a dose-dependent manner. Maximum reduction of approximately 50% in Ras protein levels was achieved at this compound concentrations ranging from 25 to 50 µM. This reduction correlated with inhibition of downstream Ras effector pathways and suppression of malignant cell growth. The IC₅₀ values varied across different pancreatic cancer models, reflecting heterogeneous dependence on Ras signaling pathways. Importantly, these studies established that this compound effectively targets both wild-type and mutant Ras variants, addressing the fundamental genetic lesion in most pancreatic cancers [3].

In Vivo Efficacy Studies

Table 1: Preclinical Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

| PDX Model | Treatment Group | Tumor Growth Index (TGI) | Response Classification | Ras Pathway Modulation |

|---|---|---|---|---|

| A6L | This compound (100 mg/kg/day) | <50% | Sensitive | Significant decrease in p-MEK, p-MAPK |

| Panc265 | This compound (100 mg/kg/day) | <50% | Sensitive | Reduced p-AKT, increased c-PARP |

| Other Models (12/14) | This compound (100 mg/kg/day) | >50% | Resistant | Variable pathway effects |

| A6L | Gemcitabine + this compound | <30% | Highly Sensitive | Enhanced apoptosis markers |

| Panc265 | Gemcitabine + this compound | <35% | Highly Sensitive | Synergistic pathway inhibition |

In vivo studies employed patient-derived xenografts (PDX) from the PancXenoBank collection to evaluate this compound's antitumor activity in clinically relevant models. Treatment protocols involved administration of this compound at 100 mg/kg orally once daily for four weeks, with tumor volume measured twice weekly. Xenografts demonstrating a tumor growth index (TGI) <50% were classified as sensitive based on established criteria for pancreatic cancer models. Of the 14 PDX models evaluated, 2 models (14.3%) exhibited sensitivity to single-agent this compound, confirming that a subset of pancreatic tumors demonstrates significant dependence on Ras signaling. The combination of this compound with gemcitabine (100 mg/kg IP twice weekly) demonstrated enhanced efficacy in sensitive models, with TGI values falling below 35%, suggesting synergistic activity [6] [3].

Pharmacodynamic Effects

Western blot analysis of post-treatment tumor samples from responsive xenograft models demonstrated consistent modulation of Ras signaling pathways. This compound treatment resulted in decreased phosphorylation of key downstream effectors, including MEK (Ser221) and MAPK (Thr202/Tyr204), along with reduced AKT activation (Ser473). Additionally, responsive models showed increased cleavage of PARP, indicating induction of apoptotic pathways. These molecular changes correlated with tumor growth inhibition, providing mechanistic validation of this compound's target engagement and biological activity in vivo [3].

Clinical Evidence and Trial Data

Phase I Clinical Trial Outcomes

A systematic phase I evaluation established the recommended phase II dose of this compound at 600 mg twice daily when combined with standard gemcitabine (1000 mg/m² IV on days 1, 8, and 15 of a 28-day cycle). This determination followed dose escalation from 200 mg to 800 mg twice daily, with the 800 mg dose resulting in dose-limiting gastrointestinal toxicities (Grade 1-2 diarrhea) in all treated patients. The combination regimen demonstrated manageable toxicity profiles, with no overlapping pharmacokinetic interactions observed between this compound and gemcitabine. Hematologic and gastrointestinal adverse events mirrored those expected with gemcitabine monotherapy, with no unexpected synergistic toxicities identified [6] [3].

Efficacy Outcomes in Clinical Trials

Table 2: Clinical Efficacy Outcomes from this compound and Gemcitabine Combination Therapy

| Study Phase | Patients (n) | Median Overall Survival (months) | Progression-Free Survival (months) | 1-Year Survival Rate (%) | Dose Level |

|---|---|---|---|---|---|

| Phase I | 19 | 6.2 | 4.7 | 37% | 200-800 mg BID |

| Phase I (MTD) | 6 | Not reported | Not reported | Not reported | 600 mg BID |

| Preclinical PDX | 14 models | Not applicable | Not applicable | Not applicable | 100 mg/kg/day |

In the phase I clinical trial involving 19 treatment-naïve patients with metastatic pancreatic adenocarcinoma, the combination of this compound and gemcitabine demonstrated encouraging clinical activity. The observed median overall survival of 6.2 months and one-year survival rate of 37% compared favorably with historical benchmarks for gemcitabine monotherapy. The progression-free survival reached 4.7 months, suggesting meaningful disease control. Pharmacodynamic assessments in paired tumor biopsies from two patients revealed decreased Ras and K-Ras protein levels following treatment initiation (Cycle 1, Day 9), providing clinical evidence of target engagement. Pharmacokinetic analyses confirmed that gemcitabine coadministration did not alter this compound exposure, supporting the pharmacological compatibility of this combination [6] [3].

Context Within Pancreatic Cancer Therapeutics

The clinical efficacy of this compound and gemcitabine combination must be interpreted within the landscape of pancreatic cancer therapeutics. Meta-analyses of gemcitabine-based combination therapies have demonstrated that doublet regimens generally provide superior outcomes compared to gemcitabine monotherapy, with improved overall survival (HR=0.84), progression-free survival (HR=0.78), and overall response rates (OR=1.92). However, this benefit appears dependent on the companion agent, with gemcitabine plus capecitabine or S-1 demonstrating significant survival advantages, while gemcitabine plus cisplatin failed to show improved efficacy. Notably, combination therapies typically increase the incidence of adverse events including leukopenia, neutropenia, anemia, and gastrointestinal toxicities, highlighting the importance of appropriate patient selection and supportive care [4].

Experimental Protocols

In Vivo Combination Therapy Study

Purpose: To evaluate the antitumor activity of this compound alone and in combination with gemcitabine using patient-derived xenograft models of pancreatic cancer.

Materials:

- 6-week-old male athymic nude mice (Harlan)

- Patient-derived pancreatic tumor specimens (PancXenoBank collection)

- This compound: prepared in appropriate vehicle for oral administration

- Gemcitabine (Gemzar): reconstituted per manufacturer instructions

- Calipers for tumor measurement

- Protein extraction reagents: RIPA buffer with protease and phosphatase inhibitors

Methods:

- Xenograft Establishment: Implant fresh pancreatic tumor specimens subcutaneously into both flanks of mice (n=5 mice per group, 10 evaluable tumors total).

- Randomization: When tumors reach ~200 mm³, randomize mice into treatment groups:

- Vehicle control (once daily oral gavage)

- This compound monotherapy (100 mg/kg p.o., once daily)

- Gemcitabine monotherapy (100 mg/kg i.p., twice weekly)

- Combination therapy (this compound 100 mg/kg p.o. daily + gemcitabine 100 mg/kg i.p. twice weekly)

- Treatment Duration: Continue all treatments for 4 weeks.

- Tumor Monitoring: Measure tumor dimensions twice weekly using calipers. Calculate tumor volume using the formula: Volume = [length × width²]/2.

- Endpoint Calculation: Determine Tumor Growth Index (TGI) using: TGI = (mean tumor volume of treated group/mean tumor volume control group) × 100.

- Statistical Analysis: Compare group means using ANOVA with post-hoc testing. Significance threshold: p<0.05.

- Tissue Collection: Harvest tumor tissue at endpoint for protein analysis and histopathological examination [3].

Western Blot Analysis for Ras Signaling

Purpose: To assess the pharmacodynamic effects of this compound on Ras protein levels and downstream signaling pathways in treated tumors.

Methods:

Protein Extraction:

- Homogenize flash-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors

- Centrifuge at 14,000 × g for 15 minutes at 4°C

- Collect supernatant and quantify protein concentration using BCA assay

Gel Electrophoresis and Transfer:

- Load 30-50 μg of protein per lane onto 4-12% Bis-Tris polyacrylamide gels

- Separate proteins by electrophoresis at 120V for 90 minutes

- Transfer to PVDF membranes using wet transfer system at 100V for 60 minutes

Immunoblotting:

- Block membranes with 5% non-fat dry milk in TBST for 1 hour

- Incubate with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation:

- K-RAS (1:1500 dilution, Proteintech Group)

- Total RAS, Akt, p-Akt (Ser473), MAPK, p-MAPK (Thr202/Tyr204)

- MEK, p-MEK (Ser221), NF-κB, XIAP, c-PARP (1:1000, Cell Signaling Technology)

- Wash membranes 3× with TBST, 10 minutes per wash

- Incubate with HRP-conjugated secondary antibody (1:2000 in 5% milk/TBST) for 2 hours at room temperature

- Wash 3× with TBST, 10 minutes per wash

Detection:

- Develop blots using enhanced chemiluminescence substrate

- Image using chemiluminescence detection system

- Normalize signals to β-actin loading controls [3]

Visual Summaries

Ras Signaling Pathway and this compound Mechanism

Diagram 1: Mechanism of this compound and Gemcitabine Combination Therapy. This compound (red pathway) dislodges Ras proteins from membrane anchoring sites, inhibiting downstream signaling. Gemcitabine (blue pathway) independently suppresses cell proliferation through DNA synthesis inhibition, creating complementary anticancer mechanisms.

Experimental Workflow for Combination Therapy Evaluation

Diagram 2: Preclinical Evaluation Workflow for this compound and Gemcitabine Combination Therapy. The systematic approach encompasses patient-derived xenograft establishment, treatment randomization, comprehensive monitoring, and molecular analysis to evaluate antitumor activity and pharmacodynamic effects.

Conclusion and Future Directions

The combination of This compound with gemcitabine represents a mechanistically rational approach for targeting the fundamental Ras driver in pancreatic cancer while maintaining cytotoxic pressure through established antimetabolite therapy. Preclinical data demonstrates convincing synergistic activity in responsive models, with clinical studies confirming acceptable safety profiles and promising efficacy signals in advanced pancreatic cancer patients.

Future development should focus on predictive biomarker identification to enrich for patients most likely to benefit from Ras-targeted therapy. The 14.3% response rate in PDX models underscores the molecular heterogeneity of pancreatic cancer and the need for patient stratification strategies. Additionally, exploration of this compound combinations with modern gemcitabine-based regimens (such as gemcitabine/nab-paclitaxel) may enhance therapeutic efficacy further. The well-tolerated safety profile and oral administration of this compound support its potential integration into multi-modality treatment approaches for this challenging malignancy.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound in the treatment of pancreatic cancer [pubmed.ncbi.nlm.nih.gov]

- 3. Integrated preclinical and clinical development of S-trans ... [pmc.ncbi.nlm.nih.gov]

- 4. The efficacy and safety of gemcitabine-based combination therapy vs. gemcitabine alone for the treatment of advanced pancreatic cancer: a systematic review and meta-analysis - Zhang - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 5. Combination therapy versus gemcitabine monotherapy in the treatment of elderly pancreatic cancer: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrated preclinical and clinical development of S ... - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Salirasib in Cell Proliferation Research

Introduction to Salirasib

This compound (Farnesylthiosalicylic acid, FTS) is a farnesylcysteine mimetic that functions as a pan-Ras inhibitor. Its primary mechanism of action involves competing with active, GTP-bound Ras proteins for their membrane anchorage sites, thereby displacing all Ras isoforms (H-Ras, K-Ras, N-Ras) from the plasma membrane. This leads to accelerated degradation of Ras and subsequent inhibition of Ras-dependent cell growth and transformation. [1] [2]

Originally investigated for its anti-cancer properties, recent research has expanded its applications to include modulating the tumor microenvironment and inhibiting fibrosis, highlighting its versatility as a biological tool. [3] [4]

Mechanism of Action and Signaling Pathways

This compound exerts its effects through multiple pathways. The diagram below illustrates its core mechanism and downstream consequences on cell proliferation.

Diagram 1: Core mechanism of this compound action. It displaces active Ras from the membrane, inhibiting proliferation signaling and promoting anti-growth pathways.

Experimental Protocols for Cell Proliferation Assessment

This section provides standardized protocols for evaluating the anti-proliferative effects of this compound, based on established methodologies from recent literature. [3] [1]

Cell Culture and Treatment Setup

Materials:

- Cell Lines: Commonly used models include TNBC lines (MDA-MB-231, Hs578T), hepatocarcinoma lines (HepG2, Huh7, Hep3B), or other relevant cancer/fibrosis models. [3] [1]

- This compound Preparation: Prepare a stock solution in DMSO (e.g., 10-100 mM). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. [1]

- Culture Media: Use standard media (DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin. [3]

Procedure:

- Cell Seeding: Seed cells in appropriate culture vessels (96-well plates for viability assays, 24-well plates for EdU, 6-well plates for protein/RNA analysis) at optimized densities (e.g., 2,000 cells/well for 96-well plates). [3]

- Attachment: Allow cells to adhere fully overnight in a humidified incubator (37°C, 5% CO₂).

- Treatment: Replace medium with fresh medium containing this compound at desired concentrations or DMSO vehicle control.

Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay provides a colorimetric method to quantify cell viability and proliferation. [3]

Workflow:

Diagram 2: CCK-8 assay workflow for assessing this compound's effect on cell viability.

Key Details:

- Incubation Time: Treat cells with this compound for 48-72 hours. [3]

- CCK-8 Incubation: Add 10 μL CCK-8 reagent per 100 μL medium. Incubate plates for 1-4 hours at 37°C. Protect from light. [3]

- Data Analysis: Calculate cell viability as percentage of DMSO control. Use nonlinear regression to determine IC₅₀ values.

DNA Synthesis Measurement (EdU Assay)

The 5-Ethynyl-2′-deoxyuridine (EdU) assay directly measures DNA synthesis in proliferating cells. [3]

Procedure:

- Treatment: Culture cells (e.g., 2×10⁵/well in 24-well plates) and treat with this compound (e.g., 10 μM) for 48 hours. [3]

- EdU Labeling: Add EdU (10 μM final concentration) and incubate for 2 hours at 37°C. [3]

- Fixation and Staining:

- Fix cells with 4% paraformaldehyde for 15 minutes.

- Permeabilize with 0.3% Triton X-100 for 10-15 minutes.

- Perform Click-iT reaction with Azide Alexa Fluor 488 according to manufacturer's protocol.

- Counterstaining and Imaging: Stain nuclei with Hoechst 33342 (5-10 μg/mL). Image using a fluorescence microscope. Calculate EdU incorporation rate as percentage of EdU-positive cells.

Quantitative Data and Optimal Conditions

The table below summarizes key quantitative findings from recent studies on this compound's anti-proliferative effects.

Table 1: Summary of this compound's Anti-Proliferative Effects Across Different Cell Models

| Cell Type/Model | Assay Type | Key Findings | Optimal Concentrations | Exposure Time | Reference |

|---|---|---|---|---|---|

| TNBC Cells (MDA-MB-231, Hs578T) | CCK-8, EdU | Synergy with c-Myc knockdown; G1/S phase arrest; ↓ MCM2-mediated DNA replication | 10 μM (with c-Myc targeting) | 48-72 hours | [3] |

| Hepatocarcinoma (HepG2, Huh7, Hep3B) | WST-1, BrdU, Cell Cycle Analysis | ~50% growth inhibition; ↓ cyclin A/D1; ↑ p21/p27 | 150 μM (with serum); 60-85 μM (serum-free + EGF/IGF2) | 24-72 hours | [1] |

| SSc Dermal Fibroblasts | MTT, qPCR | ↓ COL1A1, COL1A2, α-SMA; ↑ MMP1; no significant cytotoxicity | 12.5 μM (with TGF-β1) | 24 hours | [4] |

| Hepatocarcinoma + TRAIL | WST-1, Caspase Activity | Sensitization to TRAIL-induced apoptosis; synergistic effect | 150 μM pretreatment | 24h pretreatment + 24h TRAIL | [5] |

Advanced Applications and Combination Strategies

Recent studies reveal that this compound's efficacy can be enhanced through strategic combinations:

Synergy with c-Myc Targeting in TNBC

In Triple-Negative Breast Cancer models, this compound demonstrates potent synergy with c-Myc knockdown. The combination inhibits MCM2-mediated DNA replication, causing G1/S phase arrest and significant enhancement of PD-L1 blockade efficacy in murine models. This suggests potential for immunotherapeutic combinations. [3]

Sensitization to TRAIL-Induced Apoptosis

In hepatocarcinoma cells, pretreatment with this compound (150 μM, 24 hours) sensitizes resistant cells to TRAIL-induced apoptosis through DR5 upregulation and survivin inhibition. This combination activates both extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, with 25-50% of cells undergoing apoptosis. [5]

Anti-fibrotic Effects in Systemic Sclerosis

In dermal fibroblasts from SSc patients, low-dose this compound (12.5 μM) significantly reduces expression of fibrotic markers (COL1A1, COL1A2, α-SMA, fibronectin) while increasing MMP1 expression, indicating potential application in fibrotic disorders beyond oncology. [4]

Troubleshooting and Technical Considerations

- DMSO Toxicity: Maintain DMSO concentration below 0.1% in all treatments to minimize solvent toxicity. [1]

- Serum Effects: Note that serum components can affect this compound potency. IC₅₀ values may be lower under serum-free conditions or with specific growth factor stimulation. [1]

- Cell Line Variability: Response to this compound varies significantly between cell types. Conduct preliminary dose-range experiments for each new model system.

- Combination Timing: For sequential treatments (e.g., TRAIL sensitization), pretreatment timing is critical. Optimize based on biological mechanism. [5]

Conclusion

This compound represents a versatile research tool with well-established protocols for assessing anti-proliferative effects across multiple disease models. Its unique mechanism as a Ras inhibitor, combined with emerging evidence of synergy with targeted therapies and immunotherapies, makes it particularly valuable for investigating Ras-dependent signaling pathways. The standardized protocols provided here enable robust evaluation of its effects on cell proliferation, DNA synthesis, and combination therapies.

References

- 1. This compound inhibits the growth of hepatocarcinoma cell lines in ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. Targeting c‐Myc enhances immunotherapy efficacy in ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits the Expression of Genes Involved in ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound sensitizes hepatocarcinoma cells to TRAIL ... [nature.com]

Pharmacokinetic Analysis of Salirasib: Application Notes and Protocols for Researchers

Introduction and Mechanism of Action

Salirasib (S-trans,trans-farnesylthiosalicylic acid) is an oral RAS inhibitor that represents a novel approach in targeting cancers driven by RAS mutations. Its mechanism of action is distinct from farnesyl transferase inhibitors (FTIs). This compound functions as a competitive dislocator of RAS proteins from the cell membrane; it mimics the C-terminal farnesylcysteine common to all RAS isoforms, thereby competing with active, farnesylated RAS for binding sites on the plasma membrane. This competition leads to the dislocation of active RAS from the membrane and its subsequent degradation in the cytoplasm, effectively blocking the aberrant RAS signaling that drives tumor growth in a wide range of cancers, including pancreatic and colorectal cancer [1] [2]. The following diagram illustrates this mechanism and the core structure of this compound.

Diagram 1: Mechanism of Action of this compound (FTS). FTS competes with farnesylated RAS proteins for membrane binding sites, leading to RAS dislocation and degradation.

Clinical Trial Design and Patient Selection

The foundational PK data for this compound was derived from a phase I, multiple-ascending-dose clinical trial conducted in Japanese patients with relapsed or refractory solid tumors [1] [3]. The primary objectives of this trial were to investigate the safety, tolerability, and pharmacokinetics of this compound, with an exploratory analysis of its efficacy.

Key Patient Inclusion and Exclusion Criteria

To ensure patient safety and the integrity of the PK analysis, participants were selected based on stringent criteria [1] [3]:

- Inclusion Criteria: Patients aged ≥20 years with histologically confirmed relapsed/refractory solid tumors who did not respond to standard therapies. Adequate organ function was required, defined as:

- Creatinine ≤1.5 times Upper Limit of Normal (ULN)

- Total bilirubin ≤2.0 mg/dL

- Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) ≤3 times ULN

- Hemoglobin ≥9.0 g/dL, Platelets ≥100 × 10⁹/L, Neutrophils ≥1.5 × 10⁹/L

- Exclusion Criteria: Patients were excluded for uncontrolled severe concurrent illnesses, symptomatic brain metastases, renal/hepatic failure, uncontrolled diabetes, gastrointestinal conditions affecting drug absorption, or active infections like HIV and Hepatitis B/C.

Dosing Regimen and Study Design

The trial employed a 28-day cycle with a standard "3+3" dose escalation design [1]. This compound was administered orally twice daily after meals from Days 1 to 21, followed by a 7-day treatment-free period. Dosing cohorts were evaluated at 100, 200, 400, 600, 800, and 1000 mg, twice daily. On Day 1 of the first cycle, patients received only the morning dose to facilitate single-dose PK analysis. Patients with stable disease or better were permitted to repeat the treatment cycle [1].

Pharmacokinetic Sample Collection and Processing

A rigorous sampling schedule was implemented to characterize the PK profile of this compound comprehensively [1].

Blood Sample Collection:

- Day 1 (single dose): Blood was collected at 10 time points: pre-dose and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-morning dose.

- Days 4, 7, and 14: Trough samples were collected once.

- Day 21 (steady state): Blood was collected at 9 time points: pre-morning dose and at 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose (before the evening dose).

Urine Sample Collection (Day 1): For patients receiving 200, 600, or 1000 mg, urine was collected over intervals of 0–6, 6–12, and 12–24 hours post-dose [1].

Bioanalytical Method: The concentrations of this compound in plasma and urine were determined using liquid chromatography–tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method, with analyses performed by LSI Medience Corporation (Tokyo, Japan) [1].

The overall workflow of the clinical trial and PK analysis is summarized below.

Diagram 2: Pharmacokinetic Analysis Workflow for this compound. BID: twice daily; NCA: Non-Compartmental Analysis.

Data Analysis and Key Pharmacokinetic Parameters

The PK parameters for this compound were calculated using non-compartmental analysis, which is standard for early-phase clinical trials. The key parameters derived from this analysis are summarized in the table below. These parameters are critical for understanding the drug's behavior in the body, including its exposure (AUC and Cmax), time-related metrics (Tmax and T1/2), and accumulation potential [1] [4].

Table 1: Key Pharmacokinetic Parameters and Their Definitions in this compound Analysis

| PK Parameter | Definition | Pharmacokinetic Insight |

|---|---|---|

| AUC0-inf | Area under the concentration-time curve from zero to infinity. | Total drug exposure after a single dose. |

| AUC0-tlast | Area under the curve from zero to the last measurable concentration. | Measured exposure, used if extrapolation of AUC0-inf is unreliable. |

| Cmax | Maximum observed plasma concentration. | Peak systemic exposure. |

| Tmax | Time to reach Cmax. | Absorption rate indicator. |

| T1/2 | Apparent terminal elimination half-life. | Time for plasma concentration to reduce by 50%. |

| Accumulation Ratio | Ratio of AUC at steady state to AUC after a single dose. | Degree of drug accumulation with repeated dosing. |

The trial established that this compound's exposure increased with the dose, with Cmax and AUC0-inf reaching their maximum at the 800 mg twice-daily dose level. No further significant increase was observed at the 1000 mg dose, suggesting potential saturation of absorption. The maximum tolerated dose (MTD) was not reached, as no dose-limiting toxicities (DLTs) were observed in any cohort. Based on the PK and safety profile, the 800 mg twice-daily dose was recommended for phase II trials [1].

Safety and Efficacy Monitoring Protocol

While the primary focus was PK, the trial protocol included comprehensive safety and efficacy assessments.

- Safety Monitoring: Adverse events (AEs) were monitored throughout the trial and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE v4.0). The most frequently observed AEs were gastrointestinal disturbances, including diarrhea, abdominal pain, and nausea. No AEs led to study discontinuation, confirming the drug's tolerability [1] [3].

- Efficacy Evaluation: In an exploratory analysis, diagnostic imaging (CT, MRI, FDG-PET) was used to assess tumor response based on the Response Evaluation Criteria in Solid Tumors (RECIST) guideline. Although the number of patients with KRAS mutations was small (n=4), those individuals showed a remarkably long median progression-free survival of 227 days (range: 79–373 days), warranting further investigation [1].

Conclusions and Applications

The application notes detailed above provide a robust framework for the pharmacokinetic analysis of this compound in clinical trials. The methods demonstrate that this compound exhibits a predictable PK profile with good tolerability in the dose range studied. The LC-MS/MS bioanalytical method, coupled with intensive sampling and non-compartmental analysis, proved effective in characterizing the drug's disposition. The promising efficacy signals in KRAS-mutant patients highlight the importance of these PK/PD relationships in future drug development efforts for this challenging target. Researchers can adapt this validated protocol for subsequent studies investigating this compound, either as a monotherapy or in combination regimens.

References

- 1. An early clinical trial of this compound, an oral RAS inhibitor, in Japanese patients with relapsed/refractory solid tumors | Cancer Chemotherapy and Pharmacology [link.springer.com]

- 2. Phase I Study of S-trans, Trans-farnesylthiosalicylic Acid ... [pmc.ncbi.nlm.nih.gov]

- 3. An early clinical trial of this compound, an oral RAS inhibitor, in Japanese patients with relapsed/refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Table 13, Summary Statistics of Pharmacokinetic Parameters [ncbi.nlm.nih.gov]

Salirasib: Application Notes and Experimental Protocols for Tumor Growth Inhibition

Mechanism of Action and Signaling Pathway

Salirasib (S-trans,trans-farnesylthiosalicylic acid, FTS) is a synthetic farnesylcysteine mimetic that acts as a pan-Ras inhibitor [1] [2]. Its primary mechanism involves disrupting the active, GTP-bound Ras proteins from their anchorage sites on the inner plasma membrane [2]. This dislodgment accelerates the degradation of Ras, reducing total cellular Ras levels and inhibiting Ras-dependent cell growth [2]. Furthermore, research indicates that this compound directly inhibits the mTOR complex 1 (mTORC1) by disrupting the mTOR-raptor association, thereby blocking a critical downstream signaling node in oncogenic proliferation [3].

The diagram below illustrates the signaling pathway targeted by this compound and its molecular effects.

In Vitro Experimental Protocols

Cell Culture and Treatment Setup

- Cell Lines: Human hepatocarcinoma cell lines (HepG2, Huh7, Hep3B) are commonly used. For pancreatic cancer research, models with K-Ras mutations are relevant [4] [2].

- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% streptomycin/penicillin, and 1% non-essential amino acids at 37°C in 5% CO₂ [3].

- This compound Preparation: Prepare a stock solution in DMSO (0.1% final concentration as vehicle control). Perform dose-response studies with concentrations typically ranging from 25 μM to 200 μM [4] [3].

- Treatment Conditions:

- Serum-containing conditions: Culture cells with serum and treat with this compound or vehicle for up to 7 days for time-course experiments [3].

- Growth factor stimulation under serum-free conditions: Serum-starve cells overnight, then stimulate with EGF (50 ng/mL) or IGF2 (75 ng/mL) in serum-free medium containing 0.1% BSA alongside this compound treatment [4] [3].

Assessment of Cell Growth and Viability

- Cell Counting: Harvest cells with 0.05% Trypsin-EDTA daily for 1-7 days. Count using the Trypan blue exclusion method to determine viable cell numbers [3].

- Metabolic Activity (WST-1 Assay): After 3 days of treatment, incubate cells with WST-1 reagent according to the manufacturer's instructions. Measure absorbance to determine cell viability and calculate the IC₅₀ value via nonlinear regression analysis [3].

- DNA Synthesis (BrdU Assay): Assess proliferation after 1-2 days of treatment by adding Bromodeoxyuridine (BrdU) for the last 4 hours of incubation. Use a colorimetric BrdU assay kit to quantify DNA synthesis [3].

Analysis of Cell Cycle and Apoptosis

- Cell Cycle Analysis by Flow Cytometry: After 1-3 days of treatment, harvest cells by trypsinization, fix in ice-cold ethanol, wash with PBS, treat with RNase A, and stain DNA with propidium iodide. Analyze samples using a flow cytometer and quantify DNA content to determine cell cycle distribution [3].

- Apoptosis Assay (Caspase-3/7 Activity): After 24 hours of treatment, assess caspase-3/7 activity using the Caspase-Glo 3/7 assay according to the manufacturer's protocol. Measure luminescence as an indicator of apoptosis induction [3].

Key In Vitro Findings

The table below summarizes quantitative results from this compound treatment in hepatocarcinoma cell lines.

Table 1: Summary of this compound In Vitro Efficacy in Hepatocarcinoma Cell Lines [4] [3]

| Experimental Parameter | Serum-Containing Conditions | Growth Factor-Stimulated (Serum-Free) |

|---|---|---|

| IC₅₀ for Cell Growth | ~150 μM | 60 - 85 μM |

| Anti-proliferative Mechanism | Downregulation of Cyclin A, slight reduction of Cyclin D1; Upregulation of p21 and p27 | |

| Apoptosis Induction | Caspase 3 activation, Cytochrome c release, Death receptor upregulation, Reduced cFLIP/survivin | |

| Signaling Pathway Modulation | Ras downregulation, mTOR inhibition, No reduction in ERK or Akt phosphorylation |

In Vivo Experimental Protocols

Subcutaneous Xenograft Model

- Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) [4].